5,8-Quinoxalinedione, 6-methoxy-
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Overview
Description
6-Methoxyquinoxaline-5,8-dione is a heterocyclic compound with the molecular formula C₉H₆N₂O₃. It is part of the quinoxaline family, which is known for its diverse biological activities. This compound is characterized by a quinoxaline core with methoxy and dione functional groups at the 6 and 5,8 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxyquinoxaline-5,8-dione typically involves the condensation of appropriate o-phenylenediamine derivatives with dicarbonyl compounds. One common method includes the reaction of 2-methoxyaniline with oxalic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) under reflux conditions .
Industrial Production Methods: Industrial production methods for 6-methoxyquinoxaline-5,8-dione are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyquinoxaline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the methoxy and dione positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are employed.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated quinoxaline derivatives.
Scientific Research Applications
6-Methoxyquinoxaline-5,8-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-methoxyquinoxaline-5,8-dione involves its interaction with cellular targets, leading to the formation of reactive oxygen species (ROS). This compound can inhibit enzymes such as nicotinamide adenine dinucleotide phosphate (NADPH)-dependent quinone oxidoreductase, which plays a role in cellular redox balance. The generation of ROS can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar core structure but lacking the methoxy and dione groups.
6-Methoxyquinoline: Similar in structure but with a different ring system.
5,8-Quinolinedione: Shares the dione functionality but differs in the ring structure.
Uniqueness: 6-Methoxyquinoxaline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 6-position and dione groups at the 5,8-positions contribute to its reactivity and potential as a bioactive molecule .
Properties
IUPAC Name |
6-methoxyquinoxaline-5,8-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c1-14-6-4-5(12)7-8(9(6)13)11-3-2-10-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESYCUJIWXLJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C2=NC=CN=C2C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480514 |
Source
|
Record name | 5,8-Quinoxalinedione, 6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56369-10-9 |
Source
|
Record name | 5,8-Quinoxalinedione, 6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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